molecular formula C12H13ClN4O B8438950 5-(2-chlorophenyl)-1-(tetrahydropyran-2-yl)-1H-tetrazole

5-(2-chlorophenyl)-1-(tetrahydropyran-2-yl)-1H-tetrazole

Cat. No. B8438950
M. Wt: 264.71 g/mol
InChI Key: SVYCSKIZEJNHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700784B2

Procedure details

A suspension of magnesium turnings (2.68 g) in anhydrous tetrahydrofuran (20 mL) is cooled to 10° C. and five drops of 1,2-dibromoethane are added. 2 mL of a solution of 2-(4-bromo-phenyl)-[1,3]dioxane (24.3 g; 100 mmol) in anhydrous tetrahydrofuran (80 mL) is added at 10° C. under vigorous stirring. After the reaction starts the remainder of the solution of 2-(4-bromo-phenyl)-[1,3]dioxane is added over 90 minutes. The resulting mixture is further stirred at about 16° C. for 2 hours and at 25° C. for 75 minutes. The concentration of 4-([1,3]dioxan-2-yl)phenylmagnesium bromide in the solution above the excess of magnesium turnings is about 0.90 M. In another flask, dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (0.054 g; 0.10 mmol) is suspended in 1,2-dimethoxyethane (7.7 mL) and cooled to about 0° C. before a 0.5 M solution of zinc chloride in tetrahydrofuran (1.0 mL; 0.50 mmol) and a solution of a mixture of 5-(2-chlorophenyl)-2-(tetrahydropyran-2-yl)-2H-tetrazole and 5-(2-chlorophenyl)-1-(tetrahydropyran-2-yl)-1H-tetrazole (2.65 g; 10.0 mmol) in 1,2-dimethoxyethane (2.7 mL) are added. To the vigorously stirred resulting suspension is added at about 0° C. 13.4 mL of the above 0.90 M 4-([1,3]dioxan-2-yl)phenylmagnesium bromide solution (12.0 mmol) over one hour. The resulting brown-yellow solution is allowed to warm up and further stirred at room temperature for 3 hours. The mixture is cooled to about 0° C. and quenched with a 7.5% solution of ammonium chloride in water (20 mL). The aqueous phase is separated and extracted with ethyl acetate (50 mL). The combined organic phases are washed with water (20 mL), a 7.5 % solution of sodium carbonate in water (20 mL) and water (20 mL). The combined organic phases are evaporated in vacuo. A solution of the resulting oil in a small amount of ethyl acetate is filtered and evaporated. The resulting oil is purified by column chromatography on silica gel eluting with a 1:2 mixture of ethyl acetate and hexane to afford the main isomer (N2-isomer) 5-(4′-[1,3]dioxan-2-yl-biphenyl-2-yl2-(tetrahydro-pyran-2-yl)-2H-tetrazole as a colorless oil and the minor isomer (N1-isomer) 5-(4′-[1,3]dioxan-2-yl-biphenyl-2-yl)-1-(tetrahydro-pyran-2-yl)-1H-tetrazole as colorless crystals.
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
7.7 mL
Type
solvent
Reaction Step Three
Quantity
0.054 g
Type
catalyst
Reaction Step Three
Quantity
2.68 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
24.3 g
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
1 mL
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
2.65 g
Type
reactant
Reaction Step Ten
Quantity
2.7 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[O:14][CH2:13][CH2:12][CH2:11][O:10]2)=[CH:5][CH:4]=1.O1CCCOC1C1C=CC([Mg]Br)=CC=1.Cl[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[C:36]1[N:37]=[N:38][N:39]([CH:41]2[CH2:46][CH2:45][CH2:44][CH2:43][O:42]2)[N:40]=1.ClC1C=CC=CC=1C1N(C2CCCCO2)N=NN=1>O1CCCC1.BrCCBr.COCCOC.Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1.[Cl-].[Zn+2].[Cl-]>[N:37]#[N:38].[O:10]1[CH2:11][CH2:12][CH2:13][O:14][CH:9]1[C:6]1[CH:7]=[CH:8][C:3]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=2[C:36]2[N:37]=[N:38][N:39]([CH:41]3[CH2:46][CH2:45][CH2:44][CH2:43][O:42]3)[N:40]=2)=[CH:4][CH:5]=1 |f:9.10.11,^1:82,98|

Inputs

Step One
Name
Quantity
12 mmol
Type
reactant
Smiles
O1C(OCCC1)C1=CC=C(C=C1)[Mg]Br
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrCCBr
Step Three
Name
Quantity
7.7 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
0.054 g
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Step Four
Name
Quantity
2.68 g
Type
reactant
Smiles
[Mg]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
solution
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
24.3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1OCCCO1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1OCCCO1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(OCCC1)C1=CC=C(C=C1)[Mg]Br
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Nine
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=1N=NN(N1)C1OCCCC1
Name
Quantity
2.65 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=NN=NN1C1OCCCC1
Name
Quantity
2.7 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is further stirred at about 16° C. for 2 hours and at 25° C. for 75 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added over 90 minutes
Duration
90 min
ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
To the vigorously stirred
CUSTOM
Type
CUSTOM
Details
resulting suspension
ADDITION
Type
ADDITION
Details
is added at about 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm up
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to about 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with a 7.5% solution of ammonium chloride in water (20 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The combined organic phases are washed with water (20 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic phases are evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
A solution of the resulting oil in a small amount of ethyl acetate is filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting oil is purified by column chromatography on silica gel eluting with a 1:2 mixture of ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
N#N
Name
Type
product
Smiles
O1C(OCCC1)C1=CC=C(C=C1)C1=C(C=CC=C1)C=1N=NN(N1)C1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.